![molecular formula C16H20N4 B5490145 N-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine](/img/structure/B5490145.png)
N-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine” is also known as ML184 . It is a selective G-protein coupled receptor GPR55 (LPIR1) agonist . The empirical formula of ML184 is C25H34N4O3S . It has a molecular weight of 470.63 .
Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine” is complex, with an empirical formula of C25H34N4O3S . It contains several functional groups, including a pyridazinamine group, a pyrrolidinyl group, and a dimethylphenyl group .Chemical Reactions Analysis
“N-(3,4-dimethylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine” or ML184 is known to be a selective G-protein coupled receptor GPR55 (LPIR1) agonist . It is 18-times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation .Physical And Chemical Properties Analysis
ML184 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-5-6-14(11-13(12)2)17-15-7-8-16(19-18-15)20-9-3-4-10-20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYDNGYWOOTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.